N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide
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Overview
Description
tert-Butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate: is a complex organic compound that features a tert-butyl carbamate group, an oxo group, and a phenyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(phenyldisulfanyl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyldisulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Utilized in the development of novel biomolecules with therapeutic potential.
Medicine:
- Explored for its potential use in drug design and development, particularly in the synthesis of prodrugs and drug delivery systems.
Industry:
- Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of the phenyldisulfanyl group allows for redox reactions that can alter the redox state of cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness:
- The presence of the phenyldisulfanyl group distinguishes tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate from other similar compounds. This group imparts unique redox properties and potential for forming disulfide bonds, which can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSVLSVPSGPPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405134 |
Source
|
Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-46-7 |
Source
|
Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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